molecular formula C22H29ClN2O4S B1207765 (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid CAS No. 134235-78-2

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Cat. No. B1207765
CAS RN: 134235-78-2
M. Wt: 453.0 g/mol
InChI Key: ISMHAZMNDUAHLK-UHFFFAOYSA-N
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Scientific Research Applications

CGS-22652 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular diseases and retinal microvascular degeneration. It has been shown to prevent hyperoxia-induced retinal vasoobliteration in rat pups, indicating its potential use in treating retinopathy of prematurity . Additionally, it has been studied for its effects on blood pressure in spontaneously hypertensive rats .

Mechanism of Action

The mechanism of action of CGS-22652 involves its antagonistic effects on thromboxane A2 receptors and prostanoid receptors. By blocking these receptors, CGS-22652 prevents the actions of thromboxane A2, which is known to cause vasoconstriction and platelet aggregation. This results in reduced blood pressure and prevention of thrombus formation .

Comparison with Similar Compounds

CGS-22652 is unique in its dual role as a thromboxane A2 receptor antagonist and prostanoid receptor antagonist. Similar compounds include U-46619 and I-BOP, which are thromboxane A2 mimetics, and CGS-12970, a thromboxane A2 synthase inhibitor . These compounds share similar mechanisms of action but differ in their specific targets and effects on the cardiovascular system.

properties

CAS RN

134235-78-2

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

IUPAC Name

8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid

InChI

InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27)

InChI Key

ISMHAZMNDUAHLK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

synonyms

8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-CSAPOA
CGS 22652
CGS-22652

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3046 g of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate, 10 l of acetonitrile and 6701 ml of 2M lithium hydroxide is stirred at room temperature overnight, and then diluted with 20 l of water. Acetic acid (1 l) is added to adjust pH to 5.5 and additional water (12 l) is added. The precipitated product is collected and resuspended in 50 l of water. The suspension is stirred, the precipitate is collected, washed with water and dried at 60°/3 mm Hg (=4.00 mbar) for 48 h. The product is recrystallized twice from ethyl acetate and once from acetonitrile to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 116.5°-118°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
3046 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
6701 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2.62 g (5.6 mmol) of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate in 14 ml dioxane is added 11.6 ml of 1N NaOH (11.6 mmol) and the mixture is heated at 60° for 2 h. The solvent is evaporated and the residue dissolved in water. The pH of the aqueous solution is adjusted to 5.0 using 2N aqueous HCl. The resulting mixture is extracted with methylene chloride (3×20 ml). The combined organic extract is dried (MgSO4), filtered and subjected to evaporation to give an oil. Crystallization from ether yields 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 114°-116°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 34 mg of 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid in 2 ml of ethanol is added 5 mg of 10% palladium on carbon. The mixture is hydrogenated at 1 atmosphere (=1.01 bar) pressure of hydrogen at room temperature for 48 h. Then the mixture is filtered, washed and evaporated to give an oil which is purified by preparative thin layer chromatography using petroleum ether/ethyl acetate/acetic acid (80:18:2) as solvent to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid of example 5a.
Name
8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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